molecular formula C37H48N4O8S2 B1663563 Odevixibat CAS No. 501692-44-0

Odevixibat

Cat. No. B1663563
M. Wt: 740.9 g/mol
InChI Key: XULSCZPZVQIMFM-IPZQJPLYSA-N
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Description

Odevixibat, sold under the brand name Bylvay, is a medication for the treatment of progressive familial intrahepatic cholestasis . It is a reversible, potent, selective inhibitor of the ileal bile acid transporter (IBAT) . It was developed by Albireo Pharma . The most common side effects include diarrhea, abdominal pain, hemorrhagic diarrhea, soft feces, and hepatomegaly (enlarged liver) . Odevixibat was approved for medical use in the United States and in the European Union in July 2021 .


Molecular Structure Analysis

Odevixibat has a molecular formula of C37H48N4O8S2 and a molar mass of 740.93 g·mol−1 . Its IUPAC name is (2S)-2-{[(2R)-2-[( {[3,3-Dibutyl-7-(methylsulfanyl)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepin-8-yl]oxy}acetyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid .


Physical And Chemical Properties Analysis

Odevixibat is a small molecule inhibitor of the ileal bile acid transporter . It is available as 4 strengths in 2 different sized capsules; smaller capsules (400 and 1200 μg) are intended to be swallowed, while the larger capsules (200 and 600 μg strength) are intended to be opened and the contents (oral pellets) sprinkled on soft food .

Scientific Research Applications

Treating Progressive Familial Intrahepatic Cholestasis (PFIC)

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, shows efficacy in treating pruritus in children with progressive familial intrahepatic cholestasis (PFIC) types 1 and 2. A case report highlighted its successful use in a 6-year-old girl with a rare subtype of PFIC, marked by chronic cholestatic jaundice and intense itching, leading to improvements in serum bile acid levels, pruritus, and sleep disturbances without adverse effects (Pepe et al., 2023). Additionally, a study detailed its use in various cholestatic diseases including Alagille syndrome and biliary atresia (Deeks, 2021).

Managing Pruritus in Cholestatic Liver Diseases

Odevixibat's role in managing pruritus associated with cholestatic liver diseases has been emphasized in several studies. One article reviewed its effectiveness in reducing enteric bile acid reuptake and alleviating pruritus in cholestatic liver disease in children (Porwal et al., 2023). Another research demonstrated its ability to improve pruritus and sleep disturbances in pediatric patients, noting significant correlations between reduced serum bile acids and improved pruritus (Baumann et al., 2021).

Comparison with Surgical Interventions

A case report compared the efficacy of Odevixibat with partial external biliary diversion (PEBD) in a patient with PFIC type 2. Both treatments led to similar improvements in serum bile acids and pruritus, indicating Odevixibat's potential as a non-invasive alternative to surgical interventions (Slavetinsky & Sturm, 2020).

Long-term Efficacy and Safety

The long-term efficacy and safety of Odevixibat in managing PFIC have been a subject of study. An article reviewed Phase 3 clinical trials, focusing on its impact on pruritus, serum bile acid levels, and quality of life, noting it as well-tolerated and effective in mitigating itch and reducing serum bile acid levels (Bedoyan et al., 2022).

Safety And Hazards

The most common side effects of Odevixibat include diarrhea, abdominal pain, hemorrhagic diarrhea, soft feces, and hepatomegaly (enlarged liver) . Liver enzyme test abnormalities and liver-related adverse reactions may develop during treatment with Odevixibat .

Future Directions

Odevixibat received its first approval in the EU for the treatment of PFIC in patients aged ≥ 6 months, followed shortly by its approval in the USA for the treatment of pruritus in patients aged ≥ 3 months with PFIC . It is also in clinical development for the treatment of other cholestatic diseases, including Alagille syndrome and biliary atresia, in various countries .

properties

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULSCZPZVQIMFM-IPZQJPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336860
Record name Odevixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Progressive familiar intrahepatic cholestasis (PFIC) is a group of autosomal recessive disorders leading to cholestasis, fibrosis, and eventually a need for liver transplantation. Patients with PFIC require liver transplants or develop hepatocellular carcinomas in their first few years of life. Many of these patients experience severe pruritus. The exact mechanism of pruritus is PFIC is not known, but lower concentrations of bile acids have been shown to reduce pruritus. Patients with certain forms of PFIC type 2, associated with a non-functional or absent bile salt export pump, are not expected to benefit from odevixibat treatment. The ileal sodium/bile acid cotransporter is a transport glycoprotein responsible for reabsorption of 95% of bile acids in the distal ileum. Odevixibat is a reversible inhibitor of the ileal sodium/bile acid contransporter. Patients taking odevixibat for a week experienced a 56% reduction in bile acid area under the curve with a 3 mg once daily dose. A 1.5 mg daily dose lead to a 43% reduction in bile acid area under the curve. The decreased reabsorption of bile acids, leads to reduced stimulation of FXR, which reduces expression of FGF19, reducing binding of FGF19 to FGF4R, decreasing inhibition of bile acid synthesis. Further synthesis of bile acids that will not be reabsorbed in the intestine contributes to lowering low density lipoprotein levels.
Record name Odevixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Odevixibat

CAS RN

501692-44-0
Record name Odevixibat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501692440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odevixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odevixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODEVIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W150K0UUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
RJ Thompson, H Arnell, R Artan… - The Lancet …, 2022 - thelancet.com
Background Progressive familial intrahepatic cholestasis (PFIC) is a group of inherited paediatric liver diseases resulting from mutations in genes that impact bile secretion. We aimed to …
Number of citations: 46 www.thelancet.com
HJ Verkade, RJ Thompson, E Sturm… - …, 2022 - wave-eu-west-1.s3.eu-west-1 …
… odevixibat were assessed in patients with PFIC in the phase 3 PEDFIC 1 and PEDFIC 2 studies8,9 y To explore whether odevixibat … pruritus over time in odevixibat-treated patients with …
ED Deeks - Drugs, 2021 - Springer
… Odevixibat is also in clinical development for the treatment of other … of odevixibat leading to this first approval for PFIC. … randomized to odevixibat 40 µg/kg (n = 23), odevixibat 120 µg/kg (…
Number of citations: 46 link.springer.com
M Nomden, F Kuipers, JBF Hulscher, E Lindström… - Gastroenterology, 2023 - Elsevier
… In a randomized, placebo-controlled study, odevixibat reduced … The PFIC2 patients receiving odevixibat could be divided into … To further characterize odevixibat responders versus non-…
Number of citations: 3 www.sciencedirect.com
SM Bedoyan, OT Lovell, SP Horslen… - Expert Opinion on …, 2022 - Taylor & Francis
… Lastly, odevixibat has been shown to reduce absorption of several medications … bind odevixibat in the gut which may reduce odevixibat efficacy and thus the administration of odevixibat …
Number of citations: 1 www.tandfonline.com
U Baumann, E Sturm, F Lacaille, E Gonzalès… - Clinics and Research in …, 2021 - Elsevier
Purpose Ileal bile acid transporter inhibition is a novel therapeutic concept for cholestatic pruritus and cholestatic liver disease progression. Odevixibat, a potent, selective, reversible …
Number of citations: 43 www.sciencedirect.com
T Laue, U Baumann - Expert Opinion on Investigational Drugs, 2022 - Taylor & Francis
… bile acid transporter, primarily odevixibat and maralixibat, but also elobixibat (licensed for management of constipation in Japan) seem promising ( Table 1 ). Odevixibat and its potential …
Number of citations: 3 www.tandfonline.com
RJ Thompson, P Horn, RHJ Houwen… - JOURNAL OF …, 2021 - postersessiononline.eu
… ─ Main focus: efficacy data through week 24 of PEDFIC 2 • Includes up to 48 weeks of cumulative odevixibat exposure for patients who initiated odevixibat in PEDFIC 1 …
Number of citations: 3 www.postersessiononline.eu
A Pepe, A Colucci, M Carucci, L Nazzaro… - Frontiers in …, 2023 - frontiersin.org
… Odevixibat, a selective inhibitor of the ileal bile acid … Odevixibat is effective for the treatment of cholestatic itching in … our experience on the use of Odevixibat for the treatment of severe …
Number of citations: 2 www.frontiersin.org
RJ Thompson, R Artan, U Baumann, PL Calvo… - JHEP Reports, 2023 - Elsevier
… odevixibat exposure for those treated with odevixibat in PEDFIC 1 (cohort 1A) and up to 24 weeks of treatment for those who initiated odevixibat … to 96 weeks of odevixibat treatment for …
Number of citations: 2 www.sciencedirect.com

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